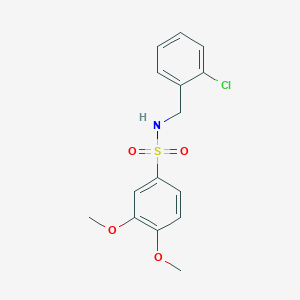

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core and a 2-chlorobenzyl substituent. Its molecular formula is C₁₅H₁₅ClNO₄S, with a molecular weight of 340.8 g/mol. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing chlorobenzyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVNLKJBBRAEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the synthesis of isopentenyl diphosphate, a universal precursor for many bioactive compounds.

Mode of Action

This compound acts as an inhibitor of DXS. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol 4-phosphate. This inhibition disrupts the MEP pathway, affecting the synthesis of isopentenyl diphosphate and its downstream products.

Biochemical Pathways

The compound primarily affects the MEP pathway . By inhibiting DXS, it disrupts the production of isopentenyl diphosphate, a key intermediate in the synthesis of various isoprenoids. These isoprenoids are involved in a wide range of biological processes, including cell membrane integrity, protein prenylation, and the synthesis of hormones and secondary metabolites.

Pharmacokinetics

For instance, 2-chlorobenzyl derivatives are known to undergo metabolic transformations, including N1-oxidation. These transformations can affect the compound’s bioavailability and activity.

Result of Action

The inhibition of DXS by this compound leads to a disruption in the production of isoprenoids. This can have significant effects at the molecular and cellular levels, potentially leading to cell death. In particular, the compound has been shown to inhibit the growth of Haemophilus influenzae.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with DXS. Additionally, the presence of other substances, such as metabolites or drugs, can influence the compound’s pharmacokinetics and pharmacodynamics.

Biological Activity

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure consists of a chlorobenzyl group attached to a 3,4-dimethoxybenzenesulfonamide moiety. The presence of the sulfonamide functional group is crucial for its biological activity, as it allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Inhibition of Protein Kinases : Sulfonamide-based compounds have been reported to selectively inhibit Src family tyrosine kinases, which are implicated in several cancers (e.g., breast, colon, and lung cancers) . This inhibition can disrupt signaling pathways that promote tumor growth and survival.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . This leads to programmed cell death in cancer cells while sparing normal cells.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from proliferating .

Antimicrobial Activity

Beyond its anticancer potential, this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves interference with bacterial folate synthesis by inhibiting dihydropteroate synthase, similar to other sulfonamides.

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound in preclinical models:

- Case Study 1 : In vitro studies on human colorectal cancer cell lines showed that this compound significantly inhibited cell growth with a GI50 value indicating potent activity against HT-29 cells .

- Case Study 2 : A study involving murine models revealed that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide has been explored for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

- Enzyme Inhibition : This compound has been investigated for its inhibitory effects on RalA and RalB small GTPases, which are implicated in various cancers. The inhibition of these proteins can lead to reduced cell proliferation and tumor growth. For instance, a related compound demonstrated an IC50 value of 2.28 μM against HepG2 liver cancer cells, indicating potent anti-cancer activity .

- Antitumor Activity : In vivo studies have shown that derivatives of this sulfonamide can significantly suppress tumor growth in xenograft models. A high dosage of such compounds resulted in a tumor growth inhibition rate (TGI) of 63% compared to controls .

Cancer Research

The compound's role in cancer therapy is particularly noteworthy. Various studies have highlighted its potential as a targeted therapy for hepatocellular carcinoma (HCC) and other malignancies.

- Mechanism of Action : The mechanism involves the suppression of autophagy and induction of apoptosis in cancer cells. For example, treatment with related compounds led to decreased levels of LC3-II (a marker for autophagy) and increased levels of SQSTM1 (a marker for autophagy flux), suggesting that these compounds can effectively modulate autophagic processes .

- Case Studies : In a study involving HepG2 cells, treatment with the sulfonamide derivative resulted in significant changes in cell proliferation rates and tumor marker expressions, underscoring its potential as an effective therapeutic agent .

Other Therapeutic Areas

Beyond oncology, this compound may have applications in other therapeutic areas:

- Anti-inflammatory Properties : Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Neurological Applications : Research into dopamine receptor interactions indicates that sulfonamide derivatives might influence neurological pathways, which could be relevant for conditions like Parkinson's disease .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, molecular properties, and biological activities.

Key Insights from Comparison

Substituent Effects on Molecular Properties: Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound may enhance stability and lipophilicity compared to fluorinated analogs (e.g., ). However, the 3,4-dimethoxy groups could counterbalance this by improving solubility via hydrogen bonding .

Biological Activity Trends: Enzyme Inhibition: Analogs with halogenated aryl groups (e.g., ) show activity against BChE or tyrosinase. The target compound’s chlorobenzyl group may similarly interact with hydrophobic enzyme pockets. Functional Group Impact: The dimethylamino group in introduces a positive charge at physiological pH, which could enhance binding to negatively charged enzyme active sites.

Synthesis and Purity :

- While the target compound’s synthesis data are unavailable, analogs like (yield: 74%) and (purity: 95%) highlight the feasibility of preparing high-quality sulfonamides via established methods.

Q & A

Q. How can the synthesis of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:

- Using anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation of sensitive intermediates .

- Employing multi-step protocols with intermediate purification via column chromatography or preparative HPLC to isolate high-purity products .

- Monitoring reaction progress with TLC or LC-MS to identify optimal termination points. Adjusting temperature (e.g., 80°C for amidation) and catalyst selection (e.g., triethylamine for sulfonamide formation) can enhance efficiency .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

- NMR Spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions, particularly the 2-chlorobenzyl and dimethoxy groups .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S ratios.

Q. What are the key considerations for designing initial biological activity assays (e.g., antimicrobial screening)?

- Methodological Answer :

- Target Selection : Prioritize bacterial folate synthesis pathways, as sulfonamides often inhibit dihydropteroate synthase (DHPS) .

- Control Experiments : Include positive controls (e.g., sulfamethoxazole) and negative controls (solvent-only) to validate assay conditions.

- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Use microdilution broth assays for MIC determination against Gram-positive/-negative pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance chemokine receptor modulation?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 2-chlorobenzyl or dimethoxy positions to probe steric/electronic effects. For example, replace chlorine with fluorine to assess halogen bonding .

- In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for chemokine receptors (e.g., CCR5 or CXCR4) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina, guided by crystallographic data from related sulfonamides .

Q. How can X-ray crystallography elucidate molecular interactions of this compound with biological targets?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with purified target proteins (e.g., DHPS) using vapor diffusion. Optimize conditions with PEG or ammonium sulfate as precipitants .

- Data Collection : Collect high-resolution (<2.0 Å) diffraction data using synchrotron radiation. Process with SHELX for structure solution and refinement .

- Hydrogen Bond Analysis : Identify critical interactions (e.g., N–H⋯O bonds between sulfonamide and active-site residues) using programs like Mercury .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell line selection, incubation time). For example, discrepancies may arise from using E. coli vs. S. aureus DHPS isoforms .

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation.

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide) to identify trends in substituent effects .

Q. What computational approaches predict the binding mode of this compound with enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use Glide or GOLD to simulate binding poses in protein active sites. Refine with QM/MM methods for accurate electrostatic interactions .

- Pharmacophore Modeling : Define essential features (e.g., sulfonamide moiety, chloro substituent) using tools like Phase .

- Free Energy Calculations : Apply MM-PBSA or FEP to estimate binding affinities and validate against experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.